molecular formula C14H19BrN2O4 B8197272 (S)-methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate

(S)-methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B8197272
M. Wt: 359.22 g/mol
InChI Key: IBEMQPCVVSSDDK-NSHDSACASA-N
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Description

(S)-methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate is a chiral compound with a complex structure that includes a bromopyridine moiety and a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Amino Protection: Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

    Chiral Synthesis: Introduction of the chiral center through asymmetric synthesis or chiral resolution techniques.

    Esterification: Formation of the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic steps, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and specific reaction conditions are tailored to maximize the production scale while maintaining the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or other functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Deprotection: Acidic reagents like trifluoroacetic acid.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

(S)-methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S)-methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-methyl 3-(5-chloropyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate
  • (S)-methyl 3-(5-fluoropyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate
  • (S)-methyl 3-(5-iodopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate

Uniqueness

The uniqueness of (S)-methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate lies in its specific bromine substitution, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs

Properties

IUPAC Name

methyl (3S)-3-(5-bromopyridin-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O4/c1-14(2,3)21-13(19)17-11(6-12(18)20-4)9-5-10(15)8-16-7-9/h5,7-8,11H,6H2,1-4H3,(H,17,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEMQPCVVSSDDK-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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